molecular formula C3H7NO B1332694 Azetidin-3-ol CAS No. 45347-82-8

Azetidin-3-ol

Numéro de catalogue: B1332694
Numéro CAS: 45347-82-8
Poids moléculaire: 73.09 g/mol
Clé InChI: GMWFCJXSQQHBPI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azetidin-3-ol is a four-membered heterocyclic compound containing a nitrogen atom and a hydroxyl group This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity

Applications De Recherche Scientifique

Azetidin-3-ol has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Azetidin-3-ol, also known as 3-hydroxyazetidine, is a small organic compound that has been used in various research settings It has been used as a non-cleavable linker in the synthesis of antibody-drug conjugates (adcs) and as an alkyl chain-based protac linker . These linkers play a crucial role in connecting the antibody to the drug in ADCs or the ligand for an E3 ubiquitin ligase to the target protein in PROTACs .

Mode of Action

The mode of action of this compound primarily involves its role as a linker in ADCs and PROTACs . In ADCs, the this compound linker connects the antibody to the cytotoxic drug. The antibody guides the ADC to the target cells (usually cancer cells), where the drug is released to exert its cytotoxic effect . In PROTACs, the this compound linker connects the ligand for an E3 ubiquitin ligase to the target protein. This connection allows the PROTAC to bring the target protein and the E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

As a component of adcs and protacs, this compound indirectly influences the pathways associated with the targets of these compounds . For instance, in the context of ADCs, the pathways affected would depend on the specific cytotoxic drug used. Similarly, in PROTACs, the pathways influenced would be those associated with the target protein being degraded .

Pharmacokinetics

As a component of adcs and protacs, the pharmacokinetics of this compound would be closely tied to those of the overall compound .

Result of Action

The result of this compound’s action is primarily seen in its role as a linker in ADCs and PROTACs . In ADCs, the action of this compound enables the targeted delivery of cytotoxic drugs to specific cells, leading to cell death . In PROTACs, the action of this compound allows for the targeted degradation of specific proteins .

Action Environment

The action environment of this compound is typically within a biological system, such as a cell or an organism . The efficacy and stability of this compound, as part of ADCs or PROTACs, can be influenced by various environmental factors. These may include the presence of other biomolecules, pH, temperature, and the specific characteristics of the target cells or proteins .

Safety and Hazards

The safety information for Azetidin-3-ol indicates that it is classified under GHS05, with the signal word "Danger" . The hazard statements include H314 .

Orientations Futures

Azetidines are considered an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Future research may focus on the synthetic transformations of C-3 functionalized azetidin-2-ones leading towards the synthesis of functionally decorated heterocyclic compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Azetidin-3-ol can be synthesized through various methods. One common approach involves the reduction of azetidin-3-one using sodium borohydride in methanol. Another method includes the hydrogenolysis of azetidine derivatives using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale reduction of azetidin-3-one using efficient catalytic systems. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form azetidin-3-one using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form azetidine using strong reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Comparaison Avec Des Composés Similaires

    Azetidine: A four-membered ring compound with a nitrogen atom but without the hydroxyl group.

    Oxetane: A four-membered ring compound with an oxygen atom instead of nitrogen.

    Pyrrolidine: A five-membered ring compound with a nitrogen atom.

Uniqueness of Azetidin-3-ol: this compound is unique due to the presence of both a nitrogen atom and a hydroxyl group in a strained four-membered ring. This combination imparts distinct reactivity and potential for diverse chemical transformations. The hydroxyl group enhances its solubility and ability to form hydrogen bonds, making it a valuable intermediate in medicinal chemistry .

Propriétés

IUPAC Name

azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWFCJXSQQHBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363837
Record name Azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45347-82-8
Record name Azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYAZETIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-ol
Reactant of Route 2
Azetidin-3-ol
Reactant of Route 3
Azetidin-3-ol
Reactant of Route 4
Azetidin-3-ol
Reactant of Route 5
Azetidin-3-ol
Reactant of Route 6
Azetidin-3-ol
Customer
Q & A

Q1: What are some of the key therapeutic areas where azetidin-3-ol derivatives are being investigated?

A1: this compound derivatives have shown promise in treating central nervous system disorders and peripheral nerve diseases. [] One notable example is T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}this compound maleate), investigated for Alzheimer's disease and potential for treating schizophrenia. [, , ]

Q2: How does T-817MA exert its neuroprotective effects?

A2: While the exact mechanism remains under investigation, T-817MA has demonstrated the ability to reduce oxidative stress, which is thought to contribute to neurodegenerative processes. [] It has also been shown to restore parvalbumin-positive γ-aminobutyric acid neurons in the prefrontal cortex and hippocampus of rat models, potentially offering a novel strategy for enhancing cognitive function. []

Q3: Are there any known targets for this compound derivatives in the context of pain relief?

A3: Research has explored the potential of targeting collapsin response mediator protein 2 (CRMP2) for pain relief. While edonerpic maleate, an this compound derivative, was initially proposed as a CRMP2 inhibitor, further investigation did not confirm direct binding to human CRMP2. []

Q4: Can you elaborate on the structure-activity relationship (SAR) studies conducted on this compound derivatives as MEK inhibitors?

A4: Research efforts led to the development of XL518 (GDC-0973), a potent and selective allosteric MEK inhibitor. This compound features a diphenylamine core with specific substitutions, highlighting the impact of structural modifications on potency, selectivity, and metabolic properties within this class of inhibitors. []

Q5: Have there been any crystallographic studies on this compound derivatives?

A5: Yes, the crystal and molecular structure of 1-(diphenylmethyl)this compound has been determined. The study revealed a triclinic crystal system with puckered four-membered rings in the two independent molecules. Conformational differences related to the phenyl ring rotations were also observed. []

Q6: Are there any established synthetic routes for the preparation of this compound and its derivatives?

A6: Several methods exist for synthesizing this compound and its derivatives. One study highlights an optimized process for 1-benzylthis compound, a key intermediate for substituted azetidines. This process utilizes cost-effective starting materials and minimizes by-product formation, offering an efficient approach for industrial production. []

Q7: What are the key structural features of 1-(3-(2-(1-benzothiophen-5-yl)ethoxy)propyl)this compound and its significance?

A7: This specific derivative, also known as edonerpic maleate, incorporates a benzothiophene moiety linked to the azetidine ring via an ether chain. While initially investigated as a potential CRMP2 inhibitor for pain relief, further research is needed to fully elucidate its mechanism of action. []

Q8: Has the diastereoselective synthesis of this compound derivatives been explored?

A8: Yes, researchers have achieved diastereoselective synthesis of this compound derivatives using Yang photocyclization reactions. By employing chiral perhydro-1,3-benzoxazines as starting materials and varying substituents, they achieved varying degrees of diastereoselectivity, highlighting the potential for asymmetric synthesis of specific isomers. []

Q9: Are there any formulation challenges associated with 1-(3-(2-(1-benzothiophen-5-yl)ethoxy)propyl)this compound?

A9: Studies have focused on developing solid pharmaceutical compositions containing this compound. One challenge involves achieving desirable elution properties and moldability while ensuring long-term stability. Research suggests incorporating ethyl cellulose to address these formulation challenges. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.